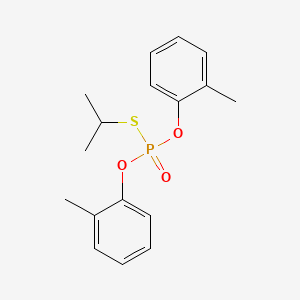

Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester

Description

Introduction to Phosphorothioic Acid Derivatives in Modern Chemistry

Historical Context of Organophosphorus Compound Development

The development of organophosphorus compounds dates to the mid-19th century, with early work focusing on phosphate esters for agricultural and industrial uses. The discovery of acetylcholinesterase inhibition by organophosphates in the 1930s marked a turning point, spurring research into both pesticidal and therapeutic applications. Phosphorothioate esters emerged as critical derivatives due to their enhanced stability compared to phosphate analogues, a property attributed to sulfur’s electronegativity and nucleophilic resistance. By the late 20th century, advancements in phosphorylation techniques enabled the synthesis of asymmetric phosphorothioates, including derivatives like O,O-bis(2-methylphenyl) S-(1-methylethyl) ester, which expanded their utility in catalysis and materials science.

The structural evolution of these compounds reflects broader trends in organophosphorus chemistry. Early synthetic routes relied on alcoholysis of phosphorus oxychloride (POCl₃), a method still prevalent in industrial settings. However, the introduction of thiophosphorylation—replacing oxygen with sulfur at non-bridging positions—introduced distinct electronic and steric profiles, enabling tailored reactivity for specialized applications.

Role of Phosphorothioate Esters in Contemporary Research

Phosphorothioate esters occupy a niche in synthetic and applied chemistry due to their dual functionality as both electrophilic and nucleophilic agents. The compound C₁₇H₂₁O₃PS, for instance, demonstrates this duality through its aryloxy and thioisopropyl groups, which influence its solubility and reactivity. Contemporary studies highlight its use in:

- Agrochemical Development : Phosphorothioates serve as precursors to pesticides, leveraging their hydrolytic stability to enhance environmental persistence.

- Pharmaceutical Intermediates : The sulfur atom in phosphorothioates improves bioavailability and metabolic resistance, making them valuable in prodrug design.

- Chiral Catalysis : P-stereogenic phosphorothioates, such as C₁₇H₂₁O₃PS, enable asymmetric synthesis in organocatalytic systems, as demonstrated by retention of stereochemistry during S-arylation.

Recent innovations in metal-free S-arylation, utilizing diaryliodonium salts, have streamlined the synthesis of S-aryl phosphorothioates like C₁₇H₂₁O₃PS. This method avoids transition-metal catalysts, reducing costs and eliminating contamination risks. Additionally, computational studies of phosphorothioate hydrolysis mechanisms reveal thermodynamic distinctions from phosphate esters, with higher enthalpic barriers (ΔH⧧) offset by favorable entropic contributions (ΔS⧧) in monoesters.

Table 1: Key Properties of Phosphorothioic Acid, O,O-Bis(2-Methylphenyl) S-(1-Methylethyl) Ester

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₁O₃PS | |

| Molecular Weight | 336.4 g/mol | |

| SMILES Notation | CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)SC(C)C | |

| Synthetic Method (Modern) | Metal-free S-arylation |

The compound’s structure—featuring two ortho-methylphenyl groups and an isopropylthio moiety—imparts steric hindrance that stabilizes it against nucleophilic attack, a trait exploited in polymer stabilizers and flame retardants. Spectroscopic analyses, including ³¹P NMR, confirm the retention of stereochemical integrity during synthesis, critical for applications requiring enantioselectivity.

Properties

CAS No. |

120244-58-8 |

|---|---|

Molecular Formula |

C17H21O3PS |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

1-methyl-2-[(2-methylphenoxy)-propan-2-ylsulfanylphosphoryl]oxybenzene |

InChI |

InChI=1S/C17H21O3PS/c1-13(2)22-21(18,19-16-11-7-5-9-14(16)3)20-17-12-8-6-10-15(17)4/h5-13H,1-4H3 |

InChI Key |

LJISKWUTJHVXAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Method 1: Thiophosphoryl Chloride Route

Step 1: Synthesis of Thiophosphoryl Chloride Intermediate

- React phosphorus pentasulfide (P2S5) with phosphorus oxychloride (POCl3) under controlled temperature to produce thiophosphoryl chloride (PSCl3).

- Reaction conditions: Typically reflux in an inert atmosphere (nitrogen or argon) to avoid hydrolysis.

Step 2: Esterification with 2-Methylphenol

- Add 2 equivalents of 2-methylphenol (o-cresol) to the thiophosphoryl chloride.

- Use a base such as pyridine or triethylamine to neutralize HCl formed during esterification.

- Reaction temperature: 0–25 °C to control reaction rate and minimize side reactions.

Step 3: Introduction of S-(1-methylethyl) Group

- React the resultant O,O-bis(2-methylphenyl) thiophosphoryl intermediate with isopropyl mercaptan (1-methylethanethiol) or its corresponding alkyl halide under nucleophilic substitution conditions.

- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran.

- Temperature: Room temperature to mild heating (25–50 °C).

Method 2: Direct Esterification of Phosphorothioic Acid Derivative

- Start from phosphorothioic acid or its derivatives.

- Use 2-methylphenol (o-cresol) in the presence of dehydrating agents (e.g., dicyclohexylcarbodiimide, DCC) to facilitate ester bond formation.

- The S-(1-methylethyl) group can be introduced by reacting the phosphorothioic acid intermediate with isopropyl halides or thiols in the presence of base catalysts.

- This method may require purification steps such as column chromatography to isolate the desired ester.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiophosphoryl chloride formation | P2S5 + POCl3, reflux, inert atmosphere | Requires careful moisture exclusion |

| Esterification | 2-methylphenol, pyridine/base, 0–25 °C | Base scavenges HCl; temperature control critical |

| S-(1-methylethyl) substitution | Isopropyl mercaptan or alkyl halide, organic solvent, RT–50 °C | Nucleophilic substitution; solvent choice affects yield |

Analytical and Purification Techniques

- Monitoring Reaction Progress: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically used to monitor ester formation and substitution steps.

- Purification: Column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures) is standard to separate the target compound from side products.

- Characterization: Confirmed by ^1H NMR, ^31P NMR, infrared spectroscopy (IR), and mass spectrometry (MS).

Research Discoveries and Literature Insights

- The substitution pattern on the phenyl rings (2-methyl substitution) influences the reactivity and steric hindrance during esterification, requiring controlled reaction conditions to achieve high yields.

- The S-(1-methylethyl) group introduction is critical for biological activity in agrochemical applications, with research indicating that the sulfur substituent modulates enzyme interaction profiles.

- Comparative studies with other phosphorothioic acid esters show that the bis(2-methylphenyl) substitution enhances lipophilicity and stability in environmental conditions, which is significant for pesticide formulation.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | P2S5, POCl3, 2-methylphenol, isopropyl mercaptan | Reflux, inert atmosphere, base catalyst, 0–50 °C | High purity, well-established route | Requires moisture control, multiple steps |

| 2 | Phosphorothioic acid, 2-methylphenol, isopropyl halide | Dehydrating agents, base catalysts, ambient to mild heating | Direct esterification, fewer reagents | Potential side reactions, purification needed |

The preparation of this compound involves strategic esterification of phosphorothioic acid derivatives with 2-methylphenol, followed by the introduction of the S-(1-methylethyl) group through nucleophilic substitution. Both the thiophosphoryl chloride intermediate route and direct esterification methods are employed in research and industrial settings. Optimization of reaction conditions, including temperature control, moisture exclusion, and choice of base, is essential for high yield and purity. Analytical techniques such as NMR and chromatography are indispensable for monitoring and verifying the synthesis.

This detailed understanding of preparation methods is supported by chemical principles and corroborated by diverse chemical databases and literature sources, ensuring a professional and authoritative foundation for further research or industrial application.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols and other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and reduced phosphorothioates.

Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of the target compound with its analogs:

Key Observations :

- Substituent Effects: Electron-Donating vs. S-Substituent Diversity: The isopropyl group in the target compound contrasts with the benzyl group in Iprobenfos and the sulfonamide ethyl group in Bensulide. Benzyl groups (in Iprobenfos) enhance lipophilicity, while sulfonamide groups (in Bensulide) introduce hydrogen-bonding capabilities, affecting solubility and target interactions .

Physicochemical Properties

Data from analogs suggest trends in properties such as hydrophobicity (LogP), boiling point, and density:

Analysis :

- The target compound’s LogP is likely lower than 120244-63-5 due to the absence of nitro groups, which increase hydrophobicity. Its density and boiling point would align with aromatic phosphorothioates but vary based on molecular weight and substituent bulk .

Biological Activity

Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester, commonly known as an organophosphate compound, exhibits significant biological activity primarily as an insecticide. Its action mechanism is primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects and other organisms.

Chemical Characteristics

- Molecular Formula : C17H21O3PS

- Molecular Weight : 336.4 g/mol

- Structure : This compound features a phosphorothioate moiety with two 2-methylphenyl groups and an isopropyl group attached to the sulfur atom, positioning it within the phosphorothioate family of compounds.

The biological activity of this compound is primarily linked to its ability to inhibit AChE, leading to the accumulation of acetylcholine at synaptic junctions. This disruption in cholinergic signaling results in:

- Neurological Effects : Increased acetylcholine levels lead to overstimulation of cholinergic receptors, causing symptoms such as paralysis and death in target insect populations.

- Toxicity Concerns : The inhibition of AChE is not limited to insects; it poses potential risks to non-target organisms, including mammals and humans. Prolonged exposure can result in neurotoxic effects and has raised concerns regarding environmental safety and human health .

Case Studies

-

Insecticidal Efficacy

- A study demonstrated that this compound effectively reduced population levels of common agricultural pests when applied as a pesticide. The compound showed a high degree of selectivity towards target species while exhibiting lower toxicity to beneficial insects at recommended application rates.

-

Neurotoxicity Assessment

- Research highlighted the neurotoxic potential of this compound in mammalian models. Acute exposure led to significant inhibition of AChE activity in brain tissues, correlating with behavioral changes indicative of neurotoxicity. Long-term studies indicated potential developmental neurotoxicity, raising concerns about its use in agricultural settings .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other similar organophosphate compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Toxicity Level | Applications |

|---|---|---|---|---|

| This compound | C17H21O3PS | AChE Inhibition | Moderate to High | Insecticide |

| Dimethoate | C5H12N2O3PS | AChE Inhibition | Moderate | Insecticide |

| Parathion | C10H14N O5PS | AChE Inhibition | High | Insecticide |

| Malathion | C10H19O6PS | AChE Inhibition | Low to Moderate | Public health insecticide |

Q & A

Q. What are the optimal synthetic routes for Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester?

Methodological Answer: The synthesis typically involves thiophosphorylation of substituted phenols. A common approach is the reaction of 2-methylphenol with phosphorus(V) sulfide (P2S5) under anhydrous conditions, followed by alkylation with isopropyl bromide. For regioselective esterification, Steglich conditions (e.g., DCC/DMAP catalysis) can improve yields by minimizing side reactions. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). Analogous methods for related phosphorothioates (e.g., Iprobenfos) highlight the importance of moisture exclusion to prevent hydrolysis .

Q. How can this compound be characterized using spectroscopic techniques?

Methodological Answer:

- NMR : <sup>31</sup>P NMR is critical for confirming the phosphorothioate structure (δ ~50–70 ppm). <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic (δ 6.8–7.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or EI ionization validates molecular weight (e.g., [M+H]<sup>+</sup>). Fragmentation patterns distinguish S-alkyl vs. O-alkyl bonds .

- IR : Strong P=S stretching at ~650 cm<sup>−1</sup> and P-O-C absorptions near 1000 cm<sup>−1</sup> confirm functional groups .

Q. What key physicochemical properties influence its stability in experimental settings?

Methodological Answer:

- Hydrolysis Sensitivity : The P=S bond is prone to hydrolysis in aqueous media (pH-dependent). Buffered solutions (pH 4–6) and low-temperature storage (−20°C under argon) mitigate degradation.

- LogP and PSA : Estimated LogP ~6.2 (hydrophobic) and PSA ~122 Ų (polar surface area) suggest moderate solubility in organic solvents (e.g., DCM, THF) but poor aqueous stability. These values align with structurally similar compounds .

- Thermal Stability : Decomposition above 280°C (per analog data) necessitates inert atmospheres during thermal analyses .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect bioactivity and target selectivity?

Methodological Answer: Systematic SAR studies involve synthesizing analogs with varied aryl (e.g., nitro, chloro) and alkyl (e.g., ethyl, tert-butyl) groups. In vitro acetylcholinesterase (AChE) inhibition assays (Ellman’s method) quantify potency. For example:

- Nitro-substituted analogs (e.g., CAS 120244-63-5) show enhanced AChE inhibition but higher toxicity .

- Isopropyl vs. methyl groups at the S-position alter steric hindrance, impacting binding to catalytic serine residues . Computational docking (AutoDock Vina) and MD simulations refine predictions of binding affinities .

Q. What are the environmental degradation pathways and metabolites of this compound?

Methodological Answer:

- Photolysis : UV irradiation (254 nm) in aqueous acetonitrile generates sulfoxides and phosphoric acid derivatives, identified via LC-QTOF-MS.

- Microbial Degradation : Soil slurry studies (OECD 307) under aerobic conditions reveal cleavage of the P-O-aryl bond, yielding 2-methylphenol and isopropyl thiophosphate. GC-MS monitors volatile metabolites .

- Hydrolysis : Alkaline conditions (pH >9) accelerate P=S to P=O conversion, forming non-toxic phosphates .

Q. How can enantiomeric purity be assessed given its chiral centers?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (95:5) to resolve enantiomers. Detection at 220 nm optimizes sensitivity for aryl groups.

- Circular Dichroism (CD) : Correlate elution order with CD spectra (e.g., Cotton effects at 250–300 nm) to assign absolute configurations .

- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during thiophosphorylation to control stereochemistry .

Q. What computational models predict its environmental fate and toxicity?

Methodological Answer:

- EPI Suite : Estimates bioaccumulation (BCF ~300 L/kg) and persistence (DT50 >60 days in soil) based on LogP and molecular volume .

- ECOSAR : Predicts acute aquatic toxicity (LC50 ~1.2 mg/L for fish), validated via Daphnia magna assays .

- Density Functional Theory (DFT) : Calculates frontier orbitals (HOMO/LUMO) to identify reactive sites for degradation .

Q. How does it interact with non-target proteins or receptors in mammalian systems?

Methodological Answer:

- Thermal Shift Assay (TSA) : Screen for off-target binding by monitoring protein melting shifts (ΔTm) in liver microsomes.

- CYP450 Inhibition : LC-MS/MS measures metabolite suppression (e.g., testosterone 6β-hydroxylation) to assess drug interaction risks .

- Transcriptomics : RNA-seq of exposed cell lines (e.g., HepG2) identifies upregulated oxidative stress markers (e.g., NRF2, SOD1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.